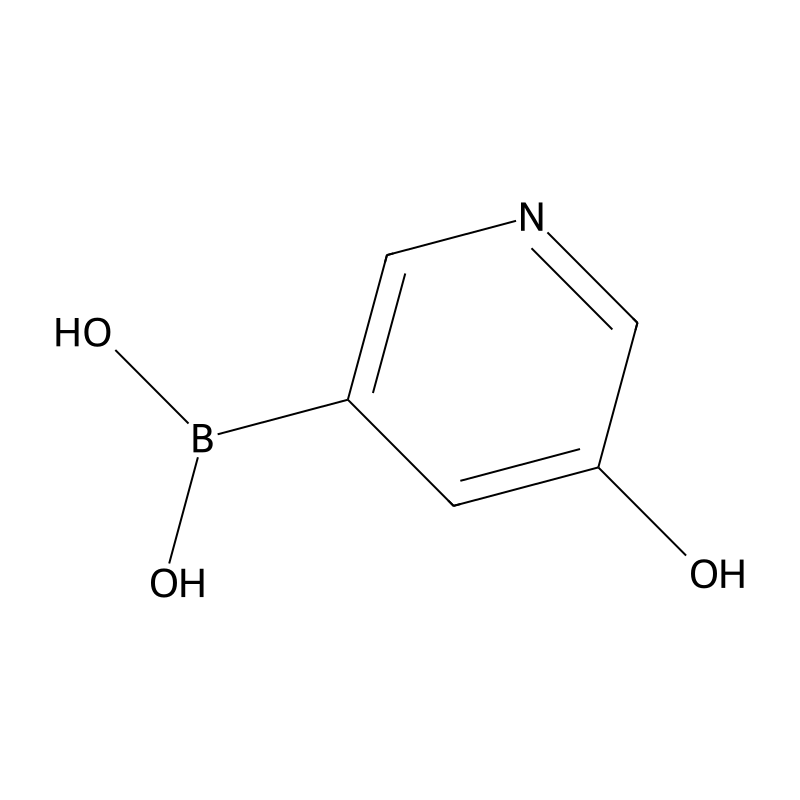

(5-Hydroxypyridin-3-yl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Medicinal Chemistry

- Drug Discovery: (5-Hydroxypyridin-3-yl)boronic acid serves as a precursor for various heterocyclic compounds, which are a vital class of structures found in many drugs. These compounds can exhibit a wide range of biological activities, including:

- Antimicrobial activity: Studies have shown that incorporating (5-hydroxypyridin-3-yl)boronic acid into heterocyclic frameworks can lead to potent antibacterial and antifungal agents.

- Anticancer properties: The boronic acid moiety can participate in specific interactions with biomolecules, making it a promising strategy for developing novel anticancer agents. Research suggests that compounds containing (5-hydroxypyridin-3-yl)boronic acid exhibit promising antitumor activity [].

- Other therapeutic applications: The diverse functionalities of (5-hydroxypyridin-3-yl)boronic acid also hold potential for developing drugs targeting various diseases, including neurodegenerative disorders and inflammatory conditions [].

Chemical Biology

- Protein-Protein Interaction Studies: The boronic acid group in (5-hydroxypyridin-3-yl)boronic acid can form reversible covalent bonds with cis-diols, which are present in specific amino acid residues on proteins. This property allows researchers to design probes containing (5-hydroxypyridin-3-yl)boronic acid for studying protein-protein interactions, crucial for understanding various cellular processes.

Material Science

- Functional Materials: The unique structure of (5-hydroxypyridin-3-yl)boronic acid can be exploited to design novel functional materials. For instance, research suggests that incorporating this molecule into polymers can lead to materials with self-healing properties or specific binding capabilities [].

(5-Hydroxypyridin-3-yl)boronic acid is an organoboron compound characterized by the presence of a hydroxyl group on the pyridine ring. Its molecular formula is C₅H₆BNO₃, with a molecular weight of approximately 138.92 g/mol. This compound is notable for its boronic acid functionality, which allows it to participate in various

(5-Hydroxypyridin-3-yl)boronic acid itself does not possess a defined mechanism of action as it's not a complete drug molecule. However, the final product obtained after its incorporation through a Suzuki-Miyaura coupling reaction can have a specific mechanism of action depending on its structure and target.

For instance, the final molecule could be an inhibitor for an enzyme, a modulator of a receptor, or a molecule that disrupts a specific cellular process. The mechanism would depend on the specific design of the target molecule.

Information on the specific hazards associated with (5-Hydroxypyridin-3-yl)boronic acid is limited. However, some general precautions are advisable when handling:

- Wear appropriate personal protective equipment (PPE)

- Boronic Acid Condensation: It can react with diols or diamines to form cyclic boronate esters or amides.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing the compound to engage in substitution reactions with electrophiles.

- Cross-Coupling Reactions: It is often utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

- Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring enables it to undergo electrophilic substitution reactions under appropriate conditions .

Research indicates that (5-Hydroxypyridin-3-yl)boronic acid exhibits various biological activities, particularly in the realm of medicinal chemistry. Compounds containing boronic acid moieties are often explored for their potential as enzyme inhibitors, especially for proteases and kinases. The unique properties of this compound may contribute to its efficacy in targeting specific biological pathways, making it a candidate for further investigation in drug development .

The synthesis of (5-Hydroxypyridin-3-yl)boronic acid can be achieved through several methods:

- Borylation of Pyridine Derivatives: One common method involves the borylation of 5-bromopyridine derivatives using bis(pinacolato)diboron in the presence of a palladium catalyst.

- Hydrolysis of Boronate Esters: Another approach is the hydrolysis of corresponding boronate esters, which can yield the desired boronic acid.

- Direct Reaction with Hydroxylamine: The compound can also be synthesized by reacting pyridine derivatives with hydroxylamine followed by treatment with boron reagents .

(5-Hydroxypyridin-3-yl)boronic acid has several applications:

- Pharmaceutical Development: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.

- Material Science: The compound is explored for use in organic electronics and materials due to its electronic properties.

- Chemical Probes: It is utilized as a chemical probe in biochemical assays to study enzyme activity and interactions .

Studies on (5-Hydroxypyridin-3-yl)boronic acid have focused on its interactions with various biomolecules. Notably, its ability to form reversible complexes with diols makes it an effective tool for studying carbohydrate-protein interactions. Additionally, its role as an inhibitor for specific enzymes has been investigated, revealing insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with (5-Hydroxypyridin-3-yl)boronic acid. Here are some notable examples:

The uniqueness of (5-Hydroxypyridin-3-yl)boronic acid lies in its specific hydroxyl substitution pattern on the pyridine ring, which influences its reactivity and biological profile compared to these similar compounds. This structural feature may enhance its interactions with biological targets while providing distinct synthetic pathways for further exploration.

Boronic acids have been integral to synthetic chemistry since their initial discovery in the 19th century. Edward Frankland’s 1860 synthesis of ethylboronic acid marked the first documented preparation of this class. However, the specific development of heterocyclic boronic acids, including (5-hydroxypyridin-3-yl)boronic acid, emerged much later as advancements in organometallic chemistry enabled precise functionalization of aromatic systems. The compound’s synthesis likely arose from methodologies developed in the late 20th century, particularly through palladium-catalyzed cross-coupling reactions and directed ortho-metallation techniques. Its first reported isolation and characterization occurred in the early 2000s, coinciding with broader interest in pyridinylboronic acids for pharmaceutical applications.

Significance in Chemical Research and Medicinal Chemistry

(5-Hydroxypyridin-3-yl)boronic acid exemplifies the convergence of structural complexity and functional versatility. As a bifunctional molecule containing both a boronic acid group and a hydroxyl-substituted pyridine ring, it serves as a critical intermediate in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures prevalent in drug candidates. Its hydroxyl group enhances solubility and provides a site for further derivatization, making it valuable in designing kinase inhibitors and protease-targeting therapeutics. Additionally, its ability to form reversible complexes with diols has spurred applications in carbohydrate sensing and glycobiology.

Classification Within Heterocyclic Boronic Acid Compounds

This compound belongs to the pyridinylboronic acid subclass, characterized by a boronic acid group (-B(OH)₂) attached to a pyridine ring. The hydroxyl group at the 5-position further subclassifies it as a hydroxypyridinylboronic acid. Its amphoteric nature—capable of acting as both a Lewis acid (via boron) and a Brønsted base (via pyridine nitrogen)—distinguishes it from simpler arylboronic acids. Structurally, it occupies a niche between electron-deficient heterocycles and hydrophilic boronic acids, enabling unique reactivity in cross-coupling and bioconjugation.

Nomenclature and Structural Identification

The systematic IUPAC name, (5-hydroxypyridin-3-yl)boronic acid, reflects its substitution pattern: a boronic acid group at position 3 and a hydroxyl group at position 5 of the pyridine ring. Key identifiers include:

Table 1: Molecular and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1208308-11-5 | |

| Molecular Formula | C₅H₆BNO₃ | |

| Molecular Weight | 138.92 g/mol | |

| SMILES | OB(O)C1=CC(O)=CN=C1 | |

| InChIKey | LDIJJCLRXUCETJ-UHFFFAOYSA-N |

X-ray crystallography and NMR studies confirm the planar pyridine ring with bond angles consistent with sp² hybridization at boron. The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the crystal lattice.

Molecular structure and configuration

(5-Hydroxypyridin-3-yl)boronic acid represents a heterocyclic boronic acid derivative characterized by a pyridine ring system bearing both a hydroxyl substituent and a boronic acid functional group [2] [4]. The compound features a six-membered aromatic pyridine ring with nitrogen at position 1, a hydroxyl group (-OH) attached at position 5, and a boronic acid group (-B(OH)₂) positioned at carbon 3 [2] [15]. This molecular architecture creates a bifunctional system where both the hydroxyl and boronic acid moieties can participate in hydrogen bonding interactions [6] [13].

The molecular configuration exhibits planar geometry for the pyridine ring system, with the boronic acid group adopting a tetrahedral geometry around the boron center [13] [18]. The hydroxyl substituent at position 5 is positioned meta to the boronic acid group, creating spatial separation that minimizes steric hindrance while maintaining potential for intramolecular interactions [2] [6]. The compound exists predominantly as a neutral species under ambient conditions, with the boronic acid moiety capable of forming tetrahedral anionic complexes in aqueous environments [25] [30].

Computational studies on related pyridine boronic acid systems indicate that the orientation of the boronic acid functional group relative to the aromatic ring influences the overall molecular conformation [30]. The dihedral angle between the boronic acid plane and the pyridine ring affects both the chemical shift anisotropy and the hydrogen bonding patterns observed in crystalline forms [30] [18].

Chemical composition and formula (C₅H₆BNO₃)

The molecular formula C₅H₆BNO₃ reflects the precise atomic composition of (5-hydroxypyridin-3-yl)boronic acid [2] [4] [6]. This formula indicates the presence of five carbon atoms forming the pyridine ring and boronic acid carbon, six hydrogen atoms distributed among the aromatic ring protons and hydroxyl groups, one boron atom in the boronic acid functionality, one nitrogen atom in the pyridine ring, and three oxygen atoms from the hydroxyl substituent and two boronic acid hydroxyl groups [2] [4].

The molecular weight calculated from this composition equals 138.92 grams per mole, with an exact mass of 139.044 atomic mass units [4] [6]. The compound exhibits a polar surface area of 73.58 square angstroms, reflecting the hydrogen bonding capacity of the hydroxyl and boronic acid functional groups [4] [9]. The predicted logarithmic partition coefficient (LogP) of -1.533 indicates high hydrophilicity and favorable water solubility characteristics [4] [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆BNO₃ | [2] [4] |

| Molecular Weight (g/mol) | 138.92 | [4] [6] |

| Exact Mass (g/mol) | 139.044 | [4] [6] |

| Polar Surface Area (Ų) | 73.58 | [4] [9] |

| LogP (predicted) | -1.533 | [4] [9] |

The elemental composition provides insight into the compound's chemical behavior, with the nitrogen atom contributing basic character while the boronic acid group imparts Lewis acidic properties [25] [30]. This dual nature enables the molecule to participate in diverse chemical interactions and coordination complexes [11] [25].

Crystallographic characterization

Crystallographic studies of boronic acid compounds reveal important structural features relevant to (5-hydroxypyridin-3-yl)boronic acid [18] [7]. Related phenylboronic acid derivatives demonstrate that boronic acids typically crystallize with extensive hydrogen bonding networks involving both the boronic acid hydroxyl groups and any additional hydroxyl substituents [18] [7]. The hydroxyl group at position 5 of the pyridine ring provides an additional hydrogen bonding site that influences crystal packing arrangements [7] [18].

X-ray crystallographic analyses of similar pyridine boronic acid systems show that the compounds often adopt zwitterionic forms in the solid state, with the boron center existing in a tetrahedral coordination environment [25] [34]. The crystal structures typically exhibit one-dimensional hydrogen-bonded arrays where boronic acid groups link through intermolecular hydrogen bonds [34] [18]. The presence of the pyridine nitrogen and the hydroxyl substituent creates multiple hydrogen bonding acceptor and donor sites that direct the crystal packing motifs [7] [34].

Boronic acid compounds generally display characteristic bond lengths with boron-oxygen distances ranging from 1.44 to 1.54 angstroms, depending on the coordination environment and hydrogen bonding interactions [18] [22]. The boron-carbon bond lengths typically fall within 1.56 to 1.58 angstroms for aryl boronic acids [18] [30]. Crystal structure determinations of related hydroxypyridine boronic acids indicate that the compounds can form both centrosymmetric dimers and extended chain structures through hydrogen bonding [7] [18].

Physical and thermodynamic properties

The physical properties of (5-hydroxypyridin-3-yl)boronic acid reflect its heterocyclic structure and hydrogen bonding capacity [6] [19]. The compound typically appears as an off-white crystalline powder with high purity levels ranging from 95% to 98% [5] [6] [15]. Computational predictions indicate a boiling point of 530.5 ± 60.0 degrees Celsius, substantially higher than simple aromatic compounds due to extensive intermolecular hydrogen bonding [6] [19].

The predicted density of 1.42 ± 0.1 grams per cubic centimeter reflects the compact packing enabled by hydrogen bonding interactions [6] [19]. The compound exhibits a predicted acid dissociation constant (pKa) of 3.73 ± 0.10, indicating moderate acidity comparable to other boronic acid derivatives [6] [26]. This pKa value suggests that the compound exists primarily in its neutral form under physiological pH conditions but can ionize under basic conditions [25] [26].

Thermodynamic studies of boronic acid systems reveal that these compounds generally exhibit exothermic dehydration reactions leading to boroxine formation [22]. Computational investigations at the G2, G3, and G4 levels of theory for related boronic acids indicate heats of formation ranging from -180 to -240 kilocalories per mole, depending on the substituent pattern [22]. The presence of the hydroxyl group and pyridine nitrogen in (5-hydroxypyridin-3-yl)boronic acid likely influences these thermodynamic parameters through additional stabilization effects [22] [25].

| Property | Value | Method |

|---|---|---|

| Appearance | Off-white crystalline powder | [5] [6] |

| Predicted Boiling Point (°C) | 530.5 ± 60.0 | [6] [19] |

| Predicted Density (g/cm³) | 1.42 ± 0.1 | [6] [19] |

| Predicted pKa | 3.73 ± 0.10 | [6] [26] |

| Storage Temperature (°C) | -20 | [5] [6] |

Spectroscopic fingerprints of the hydroxypyridine-boronic acid system

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for (5-hydroxypyridin-3-yl)boronic acid [10] [27] [28]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectra of related hydroxypyridine boronic acids exhibit characteristic aromatic proton signals between 6.5 and 8.5 parts per million, with the pyridine ring protons typically appearing as distinct multiplets [10] [24] [27]. The hydroxyl protons from both the pyridine substituent and boronic acid groups appear as broad signals between 4.5 and 5.5 parts per million in deuterated water [10] [24].

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy reveals the aromatic carbon framework with pyridine carbons appearing between 150-160 parts per million for the carbon-nitrogen positions and 120-130 parts per million for the aromatic carbon-hydrogen carbons [29] [27]. The carbon bearing the boronic acid group typically appears between 135-145 parts per million, often with broadening due to quadrupolar coupling with the boron nucleus [27] [29]. The carbon bearing the hydroxyl group shows characteristic chemical shifts consistent with phenolic systems [24] [29].

Boron-11 nuclear magnetic resonance (¹¹B nuclear magnetic resonance) spectroscopy provides critical information about the boron coordination environment [10] [28] [30]. Tetrahedral boron species, such as those formed in aqueous solution through hydration or complexation, typically exhibit chemical shifts between 18-31 parts per million [28] [30]. The chemical shift is sensitive to the coordination state and can distinguish between trigonal and tetrahedral boron environments [30] [25]. Studies of related pyridine boronic acids show that the boron chemical shift responds to pH changes as the coordination environment varies [10] [11].

Infrared spectroscopy reveals characteristic vibrational frequencies for the functional groups present in the molecule [12] [14]. Hydroxyl stretching vibrations appear between 3200-3600 reciprocal centimeters, with the boronic acid hydroxyl groups typically showing broader absorption due to hydrogen bonding [6] [12]. Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear between 1600-1500 reciprocal centimeters, providing fingerprint identification of the pyridine ring system [12] [14]. Boron-oxygen stretching modes typically appear at lower frequencies around 1000-1400 reciprocal centimeters [14] [12].

| Spectroscopic Technique | Chemical Shift/Frequency Range | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 6.5-8.5 ppm | Aromatic protons |

| ¹H Nuclear Magnetic Resonance | δ 4.5-5.5 ppm | Hydroxyl protons |

| ¹³C Nuclear Magnetic Resonance | δ 150-160 ppm | Pyridine carbon-nitrogen carbons |

| ¹³C Nuclear Magnetic Resonance | δ 135-145 ppm | Boronic acid bearing carbon |

| ¹¹B Nuclear Magnetic Resonance | δ 18-31 ppm | Tetrahedral boron |

| Infrared | ν 3200-3600 cm⁻¹ | Hydroxyl stretching |

| Infrared | ν 1600-1500 cm⁻¹ | Aromatic vibrations |

(5-Hydroxypyridin-3-yl)boronic acid exhibits characteristic reactivity patterns that combine the properties of both pyridine and boronic acid functional groups [2]. The compound displays typical Lewis acidic behavior through its boronic acid moiety, with the boron center capable of adopting both trigonal planar and tetrahedral geometries depending on environmental conditions [3] [4]. The electron-rich pyridine ring provides nucleophilic character at the nitrogen atom, while the hydroxyl substituent at the 5-position contributes additional hydrogen bonding capabilities [2] [5].

The compound participates readily in Suzuki-Miyaura cross-coupling reactions, serving as an effective nucleophilic partner with aryl and heteroaryl halides [6] . Unlike more unstable 2-pyridylboronic acids, which undergo rapid protodeboronation with half-lives of 25-50 seconds at pH 7 and 70°C, the 3-position substitution pattern of (5-hydroxypyridin-3-yl)boronic acid confers significantly enhanced stability [8] [9]. The compound exhibits protodeboronation half-lives exceeding one week under strongly basic conditions (pH 12, 70°C), placing it in the stable category of pyridylboronic acids [8] [10].

The boronic acid functionality enables reversible covalent bond formation with 1,2-diols and 1,3-diols, making the compound valuable for molecular recognition applications [2] [4]. The binding affinity follows typical pH-dependent patterns, with optimal complexation occurring near physiological pH values where the boronic acid exists in equilibrium between neutral trigonal and anionic tetrahedral forms [11] [12].

Structure-Reactivity Relationships with Focus on Hydroxyl and Boronic Acid Moieties

The hydroxyl group at the 5-position significantly influences the reactivity profile of (5-hydroxypyridin-3-yl)boronic acid through multiple mechanisms [5] [13]. This substituent acts as an electron-donating group, increasing electron density on the pyridine ring and potentially affecting the pKa of the boronic acid functionality [2] [14]. The hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding interactions, with typical OH···N distances ranging from 2.6 to 2.8 Ångströms for intramolecular interactions [5] [15].

The boronic acid moiety exhibits a predicted pKa of 3.73 ± 0.10, which falls within the typical range for arylboronic acids [16] [2]. This acidity allows the compound to undergo pH-dependent speciation, existing predominantly as the neutral trigonal form under acidic conditions and converting to the anionic tetrahedral boronate at higher pH values [4] [11]. The interconversion between these forms directly impacts the compound's reactivity in cross-coupling reactions and diol binding applications [2] [17].

Structure-reactivity relationships demonstrate that the meta-positioning of the boronic acid group relative to the pyridine nitrogen provides optimal stability compared to ortho-substituted analogues [8] [9]. The 5-hydroxyl substituent introduces additional conformational constraints through intramolecular hydrogen bonding, potentially stabilizing specific molecular conformations and affecting the compound's overall reactivity profile [5] [18].

Coordination Chemistry and Metal Complex Formation

(5-Hydroxypyridin-3-yl)boronic acid demonstrates significant potential for coordination chemistry applications due to its multiple binding sites [19] [20]. The pyridine nitrogen serves as a typical Lewis base, capable of coordinating to various metal centers with binding geometries characteristic of pyridyl donors [21] [22]. The boronic acid functionality can participate in coordination either through the boron center directly or through the hydroxyl groups in bridging arrangements [19] [23].

Metal complex formation can occur through several distinct pathways. The pyridine nitrogen typically coordinates to metal centers in a monodentate fashion, with typical M-N bond distances ranging from 2.0 to 2.3 Ångströms depending on the metal ion [21] [24]. The boronic acid group can engage in second-sphere coordination networks, where hydrogen bonding rather than direct metal-boron interactions predominates [19] [25].

Silver(I) complexes with pyridylboronic acids have been reported to form through self-assembly processes, with the pyridyl nitrogen serving as the primary coordination site [20]. The hydroxyl substituent at the 5-position provides additional opportunities for coordination through hydrogen bonding networks or direct metal-oxygen interactions [25] [26]. These multiple coordination modes make the compound valuable for constructing supramolecular assemblies and coordination polymers with diverse structural motifs [19] [23].

Stability under Various Conditions

The stability profile of (5-hydroxypyridin-3-yl)boronic acid varies significantly with environmental conditions, particularly pH and temperature [8] [27]. Under neutral to mildly basic conditions, the compound exhibits excellent stability with minimal degradation over extended periods [9] [28]. The 3-position substitution pattern provides inherent resistance to protodeboronation mechanisms that rapidly degrade 2-pyridylboronic acid analogues [8] [10].

At elevated pH values (pH > 10), slow hydrolytic degradation becomes observable, but the compound maintains significantly greater stability than 2-pyridyl systems [9]. The hydroxyl substituent may provide additional stabilization through intramolecular hydrogen bonding networks that protect the boronic acid functionality from nucleophilic attack [5] [29]. Temperature effects follow typical Arrhenius behavior, with degradation rates increasing exponentially with temperature [8] [27].

Oxidative stability represents another important consideration, particularly for biological applications [27]. The compound's electron-rich pyridine ring and hydroxyl substituent may render it susceptible to oxidation by reactive oxygen species under physiological conditions [27]. However, the overall oxidative stability is expected to be moderate, with the boronic acid functionality providing some protection against radical-mediated degradation pathways [27].

Degradation Mechanisms and Byproduct Formation

Primary degradation of (5-hydroxypyridin-3-yl)boronic acid occurs through protodeboronation mechanisms that cleave the carbon-boron bond [8] [9]. Unlike 2-pyridylboronic acids that undergo rapid zwitterionic fragmentation, the 3-position substitution pattern requires different mechanistic pathways for degradation [9] [28]. The process typically involves base-catalyzed hydrolysis leading to formation of 5-hydroxypyridine and boric acid as primary byproducts [8] [30].

The degradation kinetics follow complex pH-rate profiles that can be modeled using multiple mechanistic pathways [8] [9]. Under neutral conditions, the reaction proceeds through a neutral pathway involving direct attack of hydroxide on the boronic acid functionality [9]. At higher pH values, additional base-catalyzed pathways become significant, involving tetrahedral boronate intermediates [28].

Secondary degradation pathways may involve the hydroxyl substituent, particularly under oxidative conditions [27]. The phenolic hydroxyl group can undergo oxidation to form quinone-like structures, although these reactions typically require harsh oxidative conditions [27]. Disproportionation reactions can also occur at intermediate pH values where both boronic acid and boronate forms coexist in significant concentrations [8] [28].

pH-Dependent Behavior

The pH-dependent behavior of (5-hydroxypyridin-3-yl)boronic acid reflects the ionization equilibria of both the boronic acid and pyridine functionalities [11] [12]. The boronic acid group exhibits a predicted pKa of approximately 3.7, while the pyridine nitrogen has a much higher pKa around 5-6, typical for hydroxyl-substituted pyridines [16] [5]. This creates distinct speciation patterns across the physiological pH range [12].

At low pH values (pH < 3), the compound exists predominantly as the neutral trigonal boronic acid with a protonated pyridinium nitrogen [11]. As pH increases through the physiological range (pH 6-8), the boronic acid converts to its tetrahedral anionic form while the pyridine nitrogen remains largely neutral [12]. This speciation pattern directly influences diol binding affinity, with optimal complexation typically occurring near physiological pH [2] [31].

The hydroxyl substituent adds complexity to the pH-dependent behavior through its own ionization equilibrium and hydrogen bonding interactions [5] [32]. Intramolecular hydrogen bonding between the hydroxyl group and pyridine nitrogen can stabilize specific tautomeric forms and influence the apparent pKa values of both functionalities [5] [32]. These interactions become particularly important in determining the compound's behavior in aqueous solution versus organic solvents [32].